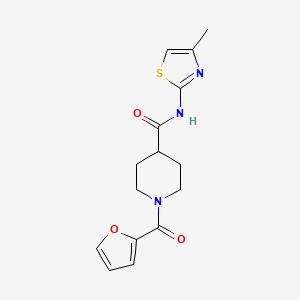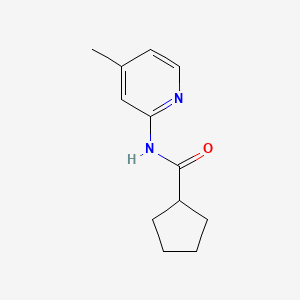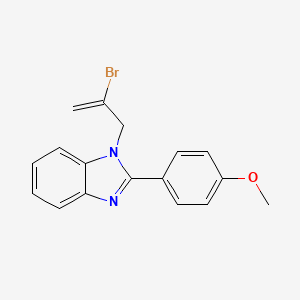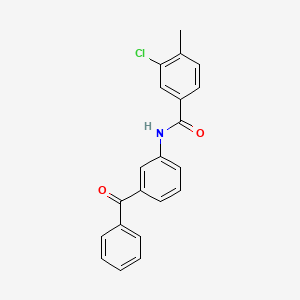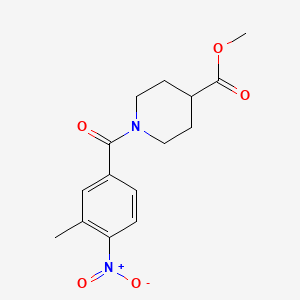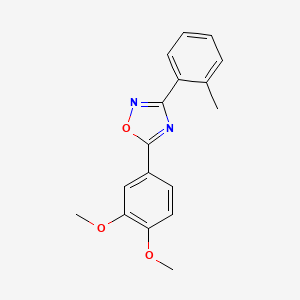
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound has been studied for its potential use in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways involved in various biological processes. For example, the compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication. Similarly, it has been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole depend on the specific application and concentration used. In general, the compound has been found to have low toxicity and minimal side effects. However, higher concentrations may cause cell death and damage to healthy tissues. Moreover, the compound has been shown to induce changes in gene expression and protein synthesis, which could have downstream effects on various biological pathways.
実験室実験の利点と制限
The advantages of using 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. The compound can be easily synthesized using standard laboratory techniques and is readily available. However, the limitations of using this compound include its limited solubility in water and its potential for non-specific binding to biological molecules. Moreover, the compound's mechanism of action is not fully understood, which could limit its use in certain applications.
将来の方向性
The future directions for research on 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole are vast. Some potential areas of investigation include:
1. Further exploration of the compound's mechanism of action and its potential targets in various biological processes.
2. Investigation of the compound's potential use in combination therapy with other drugs for the treatment of bacterial infections, fungal infections, and cancer.
3. Study of the compound's potential use in material science, including its use as a polymer additive or coating.
4. Investigation of the compound's potential use in agriculture, including its use as a pesticide or herbicide.
5. Development of new synthesis methods for the compound to improve its yield and purity.
Conclusion:
In conclusion, 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in scientific research. Its diverse biological activities and low toxicity make it a promising candidate for various applications, including medicine, agriculture, and material science. However, further research is needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide and 2-methylphenyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring. This method has been optimized to obtain high yields of the desired product.
科学的研究の応用
The potential applications of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole in scientific research are vast. It has been studied for its antibacterial, antifungal, anti-inflammatory, and anticancer activities. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. It has also been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Moreover, 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-4-5-7-13(11)16-18-17(22-19-16)12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYLRIADMRWMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
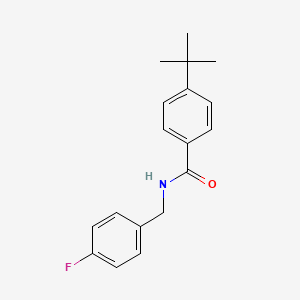


![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
